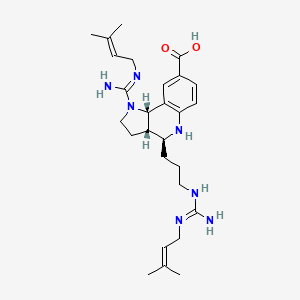
Martinellic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Martinellic acid is a natural product found in Martinella iquitoensis with data available.
科学的研究の応用
Martinellic acid exhibits a range of biological activities, making it a compound of interest in various fields of research:
- Receptor Binding Affinity : Studies have shown that this compound has a high binding affinity for bradykinin receptors, α-adrenergic receptors, and muscarinic receptors. This suggests its potential role in modulating pain and inflammatory responses through these pathways .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity, which is particularly relevant in the context of increasing antibiotic resistance. Traditional uses by indigenous populations for treating infections highlight its potential as a natural antimicrobial agent .
- Neuropsychiatric Applications : Research involving extracts from cane toad skins, which contain this compound, indicates potential applications in treating neuropsychiatric disorders such as obsessive-compulsive disorder (OCD). Functional assays have shown that these extracts can upregulate serotonin receptors, suggesting a mechanism for alleviating symptoms associated with OCD .
Synthetic Approaches
The total synthesis of this compound has been explored extensively to facilitate research into its properties and applications:
- Asymmetric Synthesis : A notable method involves a high-yielding total asymmetric synthesis that utilizes conjugate addition reactions. This approach allows for the production of enantiomerically pure forms of this compound, which are crucial for studying its biological effects .
- Radical Addition Techniques : Another synthetic route employs radical addition methods to construct the pyrrolo[3,2-c]quinoline scaffold characteristic of this compound. This method has been pivotal in generating sufficient quantities of the compound for biological testing and further research .
Therapeutic Potential
The therapeutic implications of this compound are broad and include:
- Pain Management : Given its interaction with bradykinin receptors, this compound may serve as a lead compound for developing new analgesics that could provide relief from pain without the side effects associated with traditional pharmaceuticals .
- Anti-inflammatory Applications : The ability of this compound to modulate inflammatory pathways positions it as a candidate for anti-inflammatory therapies. Extracts containing this compound have shown promise in reducing pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory diseases .
- Anticancer Properties : Preliminary studies suggest that compounds derived from toad skin extracts containing this compound may exhibit anticancer activity. This is supported by traditional uses in various cultures where such extracts are employed to manage cancer symptoms .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
特性
分子式 |
C27H41N7O2 |
|---|---|
分子量 |
495.7 g/mol |
IUPAC名 |
(3aS,4S,9bS)-1-[N'-(3-methylbut-2-enyl)carbamimidoyl]-4-[3-[[N'-(3-methylbut-2-enyl)carbamimidoyl]amino]propyl]-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinoline-8-carboxylic acid |
InChI |
InChI=1S/C27H41N7O2/c1-17(2)9-13-31-26(28)30-12-5-6-22-20-11-15-34(27(29)32-14-10-18(3)4)24(20)21-16-19(25(35)36)7-8-23(21)33-22/h7-10,16,20,22,24,33H,5-6,11-15H2,1-4H3,(H2,29,32)(H,35,36)(H3,28,30,31)/t20-,22-,24-/m0/s1 |
InChIキー |
LUENCTUIABKZJY-SSPYTLHUSA-N |
異性体SMILES |
CC(=CCN=C(N)NCCC[C@H]1[C@@H]2CCN([C@@H]2C3=C(N1)C=CC(=C3)C(=O)O)C(=NCC=C(C)C)N)C |
正規SMILES |
CC(=CCN=C(N)NCCCC1C2CCN(C2C3=C(N1)C=CC(=C3)C(=O)O)C(=NCC=C(C)C)N)C |
同義語 |
martinellic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















